Cetrorelix

Description

This compound is a man-made hormone that blocks the effects of Gonadotropin Releasing Hormone (GnRH). GnRH controls another hormone that is called luteinizing hormone (LH), which is the hormone that starts ovulation during the menstrual cycle. When undergoing hormone treatment sometimes premature ovulation can occur, leading to eggs that are not ready for fertilization to be released. This compound does not allow the premature release of these eggs to occur.

This compound is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of this compound is as a Gonadotropin Releasing Hormone Receptor Antagonist. The physiologic effect of this compound is by means of Decreased GnRH Secretion.

This compound is this compound is a synthetic decapeptide which is structurally related to gonadotrophin-releasing hormone (luteinising-hormone releasing hormone). It acts as an LHRH antagonist. (from ASTA Medica)

See also: this compound Acetate (has salt form).

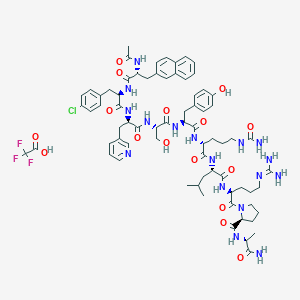

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPWPIBESPSIF-MHWMIDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H92ClN17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040996 | |

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.94e-03 g/L | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120287-85-6 | |

| Record name | Cetrorelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETRORELIX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cetrorelix: A Deep Dive into its Antagonistic Action on Pituitary Gonadotrophs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist used in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges. As a synthetic decapeptide analog of GnRH, this compound competitively blocks GnRH receptors on pituitary gonadotrophs, leading to a rapid and reversible suppression of LH and follicle-stimulating hormone (FSH) secretion. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the molecular, cellular, and clinical levels, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is its competitive binding to GnRH receptors on the anterior pituitary gonadotrophs.[1] Unlike GnRH agonists, which initially stimulate and then downregulate the receptors, this compound acts as a pure antagonist, immediately blocking the receptor and preventing the binding of endogenous GnRH.[2] This blockade directly inhibits the synthesis and release of the gonadotropins, LH and FSH.

Molecular Interaction and Binding Affinity

This compound binds to the GnRH receptor with high affinity, effectively displacing the natural ligand. While a specific Ki value for this compound is not consistently reported across publicly available literature, its high potency is demonstrated by its low nanomolar IC50 value for receptor binding and functional inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the GnRH receptor and its downstream effects.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GnRH Receptor Binding) | 1.21 nM | Not Specified | [3] |

Table 1: In Vitro Binding Affinity of this compound

| Parameter | This compound Concentration | Effect | Cell Line/System | Reference |

| Inhibition of GnRH-induced Intracellular Calcium Increase | 10 nM | Significant inhibition of Ca2+ influx induced by 3 x EC50 of GnRH | HEK293 cells transfected with GnRH receptor | [4] |

| LH β-subunit mRNA Expression | 100 µg (single injection in rats) | 23.2% reduction in pituitary LH-RH-R mRNA levels 5 hours post-injection in normal rats. | In vivo (rats) | [5] |

| Serum LH Suppression | 0.25 mg/day (in women) | Effective prevention of premature LH surges. | Clinical Trials | |

| Serum LH Suppression | 3 mg (single dose in women) | Suppression of LH for at least 4 days. | Clinical Trials |

Table 2: In Vitro and In Vivo Effects of this compound

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor (GPCR) on the gonadotroph initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.

GnRH Receptor Signaling Pathway and this compound Inhibition

Figure 1: GnRH receptor signaling and this compound's inhibitory action.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

GnRH Receptor Binding Assay (Competitive Displacement)

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki) or IC50 of this compound for the GnRH receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary gonadotrophs, or a cell line like HEK293 transfected with the GnRH receptor).

-

Radioligand: A radiolabeled GnRH analog, such as [125I]-labeled GnRH or a labeled antagonist.

-

This compound: Unlabeled this compound at various concentrations.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: Incubate a fixed amount of cell membrane preparation with a fixed concentration of radioligand and varying concentrations of unlabeled this compound in binding buffer. A control group with no unlabeled competitor (total binding) and a group with a saturating concentration of unlabeled GnRH (non-specific binding) are included.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature, like 25°C or 37°C).

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Bioassay: Inhibition of GnRH-Induced LH Secretion

This assay assesses the functional antagonism of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.

Objective: To determine the dose-dependent inhibition of LH secretion by this compound.

Materials:

-

Primary Pituitary Cells: Dispersed pituitary cells from rats or other suitable animal models.

-

Cell Culture Medium: Appropriate medium for pituitary cell culture (e.g., DMEM with serum).

-

GnRH: To stimulate LH release.

-

This compound: At various concentrations.

-

Assay Buffer: e.g., Krebs-Ringer bicarbonate buffer.

-

LH ELISA Kit: To quantify the amount of LH secreted into the medium.

Procedure:

-

Cell Culture: Culture primary pituitary cells in multi-well plates until they form a confluent monolayer.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Stimulation: Add a fixed, stimulatory concentration of GnRH to the wells (except for the basal control group).

-

Incubation: Incubate for a specific duration (e.g., 2-4 hours) to allow for LH secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

LH Quantification: Measure the concentration of LH in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of GnRH-stimulated LH secretion against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 for functional inhibition.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in GnRH receptor signaling.

Objective: To assess the effect of this compound on GnRH-mediated intracellular calcium signaling.

Materials:

-

Cells: A suitable cell line expressing the GnRH receptor (e.g., αT3-1 gonadotrope cells or transfected HEK293 cells).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

-

GnRH: To stimulate calcium mobilization.

-

This compound: At various concentrations.

-

Physiological Salt Solution: e.g., Hanks' Balanced Salt Solution (HBSS).

-

Fluorometric Imaging Plate Reader or Microscope: To measure changes in fluorescence.

Procedure:

-

Cell Plating: Seed the cells onto black-walled, clear-bottom microplates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in the physiological salt solution.

-

Washing: Wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Antagonist Addition: Add varying concentrations of this compound and incubate for a short period.

-

Agonist Stimulation and Measurement: Add a stimulatory concentration of GnRH and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence intensity (proportional to the change in [Ca2+]i) in response to GnRH in the presence and absence of this compound. Plot the inhibition of the calcium response against the this compound concentration.

Quantification of LH β-subunit mRNA Expression

This assay determines the effect of this compound on the transcription of the gene encoding the β-subunit of LH.

Objective: To measure the impact of this compound on GnRH-stimulated LH gene expression.

Materials:

-

Pituitary Cells or Tissue: From in vitro cell culture or in vivo animal studies.

-

RNA Extraction Kit: For isolating total RNA.

-

Reverse Transcriptase: For cDNA synthesis.

-

qPCR Machine and Reagents: Including primers specific for the LH β-subunit and a housekeeping gene (e.g., GAPDH or β-actin).

Procedure:

-

Treatment: Treat pituitary cells or animals with this compound and/or GnRH as per the experimental design.

-

RNA Isolation: Isolate total RNA from the cells or tissues using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers for the LH β-subunit and a reference gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of LH β-subunit mRNA in treated versus control samples, normalized to the reference gene.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for characterizing the antagonistic properties of a compound like this compound.

Figure 2: A typical workflow for characterizing a GnRH antagonist.

Conclusion

This compound exerts its profound and clinically valuable effects on the reproductive axis through a direct and competitive antagonism of GnRH receptors on pituitary gonadotrophs. This high-affinity interaction effectively blocks the downstream signaling cascades that lead to the synthesis and secretion of LH and FSH. The rapid onset and reversibility of this action, supported by a wealth of in vitro, in vivo, and clinical data, have established this compound as a cornerstone in controlled ovarian stimulation protocols, offering physicians and patients a reliable method to prevent premature ovulation and optimize the outcomes of assisted reproductive technologies. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced aspects of GnRH receptor pharmacology and to develop the next generation of gonadotropin-regulating therapeutics.

References

- 1. This compound in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of Cetrorelix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix is a synthetic decapeptide that acts as a potent and direct antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its primary clinical application is in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[2][4] Furthermore, its ability to suppress sex hormone production has led to its investigation and use in treating hormone-sensitive conditions such as endometriosis, uterine fibroids, and certain cancers like breast and prostate cancer. This technical guide provides a comprehensive overview of the molecular structure of this compound, its binding affinity for the GnRH receptor, and the experimental methodologies employed to characterize these properties.

Molecular Structure of this compound

This compound is a synthetic analog of the naturally occurring gonadotropin-releasing hormone with strategic modifications at five amino acid positions (1, 2, 3, 6, and 10) to confer its antagonistic properties and enhance its stability. These substitutions of unnatural amino acids are crucial for its mechanism of action and pharmacokinetic profile.

Table 1: Molecular and Structural Properties of this compound

| Property | Value |

| Amino Acid Sequence | Ac-D-Nal(2)-D-Cpa-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2 |

| Full Chemical Name | Acetyl-D-3-(2'-naphtyl)-alanine-D-4-chlorophenylalanine-D-3-(3'-pyridyl)-alanine-L-serine-L-tyrosine-D-citrulline-L-leucine-L-arginine-L-proline-D-alanine-amide |

| Molecular Formula | C70H92ClN17O14 |

| Molecular Weight | 1431.06 g/mol (anhydrous free base) |

| Key Structural Features | - N-terminal acetylation- C-terminal amidation- Presence of five unnatural D-amino acids |

The strategic placement of D-amino acids and the N-acetyl and C-terminal amide caps protect the peptide from degradation by peptidases, thereby increasing its in vivo half-life compared to native GnRH.

Binding Affinity and Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin secretion, this compound leads to a rapid and reversible suppression of these hormones.

The binding affinity of this compound for the GnRH receptor is a critical determinant of its potency. This affinity is quantified using parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity.

Table 2: Binding Affinity of this compound for the GnRH Receptor

| Parameter | Value | Description |

| Kd (Dissociation Constant) | 0.202 nM | The equilibrium dissociation constant, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. |

| IC50 (Half-maximal Inhibitory Concentration) | 1.21 nM | The concentration of an inhibitor required to reduce the response of an agonist by 50%. |

GnRH Receptor Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotropes activates a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial binding step, effectively blocks these downstream pathways.

References

The Discovery and Development of Cetrorelix: A GnRH Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cetrorelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist that has become a cornerstone in reproductive medicine and has been explored for various hormone-dependent pathologies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound. It includes a detailed summary of its pharmacological properties, key experimental protocols that were pivotal in its characterization, and quantitative data from seminal preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, reproductive health, and oncology.

Introduction: The Quest for GnRH Antagonism

The journey to develop potent and safe GnRH antagonists was initiated following the structural elucidation and synthesis of GnRH in 1971 by Andrew V. Schally and Roger Guillemin, a discovery that earned them the Nobel Prize.[1] GnRH, a decapeptide produced in the hypothalamus, is the master regulator of the reproductive axis, stimulating the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] While the initial therapeutic applications focused on GnRH agonists, which lead to a paradoxical suppression of the gonadal axis after an initial stimulatory flare, the need for a rapid and direct inhibition of gonadotropin secretion spurred the development of GnRH antagonists.

This compound, a synthetic decapeptide, emerged as a leading third-generation GnRH antagonist. It was first discovered in 1988 by Schally's research group.[1] After extensive preclinical and clinical development, this compound was the first of its class to be approved in the European Union in 1999 for the prevention of premature LH surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies (ART).[1] This was followed by its approval from the U.S. Food and Drug Administration (FDA) in 2000.[3]

Mechanism of Action: Competitive Blockade of the GnRH Receptor

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptors located on the surface of gonadotrope cells in the anterior pituitary gland. By binding to these receptors with high affinity, this compound prevents the endogenous GnRH from initiating its signaling cascade, thereby leading to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. This immediate onset of action is a key advantage over GnRH agonists, which require a period of receptor desensitization.

The suppression of gonadotropins, in turn, leads to a decrease in the production of gonadal steroids, namely estrogen and progesterone in females and testosterone in males. This targeted hormonal suppression forms the basis of this compound's therapeutic applications.

Below is a diagram illustrating the signaling pathway of GnRH and the mechanism of action of this compound.

References

Cetrorelix Signaling Cascade in Reproductive Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling cascade of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, in reproductive cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of reproductive medicine and oncology. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols for studying this compound.

Core Mechanism of Action

This compound is a synthetic decapeptide that functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R).[1][2] The primary site of action is on the gonadotroph cells of the anterior pituitary gland. By binding to GnRH-R without activating it, this compound effectively blocks the endogenous GnRH from binding and initiating its downstream signaling cascade.[1] This blockade leads to a rapid, dose-dependent, and reversible suppression of the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]

The reduction in circulating LH and FSH levels has profound effects on the gonads. In females, the absence of the mid-cycle LH surge prevents ovulation and reduces the production of estradiol and progesterone by the ovaries. In males, the suppression of LH leads to a significant decrease in testosterone production by the Leydig cells of the testes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity and physiological effects of this compound.

Table 1: Receptor Binding Affinity and Potency of this compound

| Parameter | Value | Cell Type/System | Reference |

| Kd (Dissociation Constant) | 0.202 nM | GnRH Receptor | |

| IC50 (Half-maximal Inhibitory Concentration) | 1.21 nM | GnRH Receptor |

Table 2: Dose-Dependent Suppression of Gonadotropins and Steroid Hormones in Women

| This compound Dose | Analyte | Time Point | % Suppression / Effect | Reference |

| 0.2 mg daily | Serum LH | Day 1 post-injection | Statistically significant decrease | |

| 1 mg single dose | Serum LH | - | Postponement of LH surge by 4.0 days | |

| 3 mg single dose | Serum LH | - | Postponement of LH surge by 8.0 days | |

| 5 mg single dose | Serum LH | - | Postponement of LH surge by 9.5 days | |

| 3 mg single dose | Serum Estradiol | Nadir at +24h | Significant reduction | |

| 3 mg single dose | Serum Progesterone | Nadir on day 7 | Mean value 0.76 ± 0.14 ng/ml |

Table 3: Dose-Dependent Suppression of Gonadotropins and Testosterone in Men

| This compound Dose | Analyte | Time Point | % Suppression / Effect | Reference |

| 1.0 mg single dose | Serum Testosterone | 8h post-injection | Suppressed to 7.5 ± 1.1 nmol/L (vs. 15.8 ± 2.2 nmol/L in placebo) | |

| 2.0 mg single dose | Serum Testosterone | 12h post-injection | Suppressed to 4.9 ± 0.5 nmol/L (vs. 16.5 ± 1.7 nmol/L in placebo) | |

| 5.0 mg single dose | Serum Testosterone | 12h post-injection | Suppressed to 2.2 ± 0.4 nmol/L (vs. 16.5 ± 1.7 nmol/L in placebo) | |

| 10 mg daily | Serum LH | Consistently suppressed | - | |

| 10 mg daily | Serum Testosterone | Consistently suppressed to castrate levels | - | |

| 10 mg daily | Serum FSH | Significantly suppressed | - |

Signaling Pathways

Pituitary Gonadotroph Signaling Cascade

The primary signaling cascade initiated by GnRH in pituitary gonadotrophs is blocked by this compound. The following diagram illustrates this antagonism.

Downstream Effects on Gonadal Steroidogenesis

The suppression of LH and FSH by this compound directly impacts steroid hormone production in the ovaries and testes.

Potential Direct Effects on Granulosa Cell Apoptosis

Some studies suggest that this compound may have direct effects on ovarian cells, independent of its pituitary action. It has been shown to inhibit mitochondria-dependent apoptosis in granulosa cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

GnRH Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and total number of receptors (Bmax) for this compound.

Materials:

-

Cell membranes expressing GnRH receptor (e.g., from pituitary tissue or a stable cell line).

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Saturation Binding:

-

Set up a series of tubes with a constant amount of membrane protein (e.g., 50-100 µg).

-

Add increasing concentrations of the radiolabeled ligand.

-

For non-specific binding, add a high concentration of unlabeled GnRH agonist to a parallel set of tubes.

-

Incubate at a defined temperature (e.g., 4°C or 25°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Competition Binding:

-

Set up tubes with a constant amount of membrane protein and a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Add increasing concentrations of unlabeled this compound.

-

Include tubes for total binding (no competitor) and non-specific binding.

-

Incubate to equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Hormone Quantification

This protocol describes the general steps for quantifying LH, FSH, estradiol, or testosterone in serum samples using a sandwich or competitive ELISA kit.

Materials:

-

Commercially available ELISA kit for the specific hormone.

-

Patient serum samples.

-

Microplate reader.

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as per the kit instructions.

-

Sample/Standard Addition: Add standards, controls, and patient samples to the appropriate wells of the antibody-coated microplate.

-

Incubation: Incubate the plate according to the kit's specified time and temperature (e.g., 60 minutes at 37°C).

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer.

-

Conjugate Addition: Add the enzyme-conjugated secondary antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction.

-

Absorbance Reading: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the hormone concentrations in the patient samples by interpolating their absorbance values from the standard curve.

MTT Assay for Granulosa Cell Viability

This assay assesses the effect of this compound on the viability of granulosa cells.

Materials:

-

Granulosa cells.

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well plate.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed granulosa cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis Detection in Granulosa Cells

This assay detects DNA fragmentation, a hallmark of apoptosis, in granulosa cells treated with this compound.

Materials:

-

Granulosa cells cultured on coverslips or slides.

-

This compound.

-

Apoptosis-inducing agent (positive control).

-

TUNEL assay kit.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Culture and treat granulosa cells with this compound as described for the MTT assay.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions.

-

Staining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting a sufficient number of cells from multiple fields.

Western Blot for Apoptosis-Related Proteins

This technique is used to measure the expression levels of proteins involved in the apoptotic pathway, such as Bax and cleaved Caspase-3, in granulosa cells.

Materials:

-

Granulosa cells.

-

This compound.

-

Lysis buffer with protease inhibitors.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies against Bax and cleaved Caspase-3.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse the treated and control granulosa cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its primary effect through competitive antagonism of the GnRH receptor in the anterior pituitary, leading to a profound and reversible suppression of the hypothalamic-pituitary-gonadal axis. This mechanism is well-characterized and supported by extensive quantitative data. Furthermore, emerging evidence suggests potential direct effects on gonadal cells, such as the inhibition of apoptosis in granulosa cells, which warrants further investigation. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate signaling cascades and cellular effects of this compound in reproductive biology and related therapeutic areas.

References

A Comprehensive Technical Guide to the Chemical Properties and Stability of Cetrorelix Acetate

Cetrorelix acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[3][4][5] This guide provides an in-depth overview of its chemical properties and stability, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound acetate is a linear decapeptide comprised of five L-amino acids and five D-amino acids. It is a white, amorphous, and hygroscopic powder. The key chemical and physical properties of this compound acetate are summarized in the table below.

| Property | Value |

| Molecular Formula | C70H92ClN17O14 |

| Molecular Weight | 1431.06 g/mol |

| CAS Number | 145672-81-7 |

| Appearance | White lyophilisate powder |

| Solubility | Soluble to 1 mg/ml in 0.02 M acetic acid. Approximately 8 mg/ml in water and 5 mg/ml in a water/mannitol solution. |

| pH of Reconstituted Solution | 4.0 - 6.0 |

| Polymorphism | This compound acetate does not exhibit polymorphic forms |

Stability and Storage

The stability of this compound acetate is a critical factor for its therapeutic efficacy. The following table outlines its stability profile and recommended storage conditions.

| Parameter | Details |

| Recommended Storage | Store in a refrigerator at 2°C – 8°C (36°F - 46°F). Do not freeze. Store in the original package to protect from light. |

| Room Temperature Storage | The unopened product may be stored in its original package at room temperature (not exceeding 30°C) for up to three months. |

| Reconstituted Solution | After reconstitution, the solution should be used immediately |

| Shelf-life | A shelf-life of 2 years is supported when stored in a refrigerator at 2-8°C |

| Light Sensitivity | The drug substance is not sensitive to light |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature) |

Mechanism of Action: GnRH Antagonism

This compound acetate functions by competitively binding to GnRH receptors on pituitary cells. This action blocks the endogenous GnRH from binding, thereby inhibiting the secretion of gonadotropins, namely luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH). This suppression of LH prevents the premature LH surge that could otherwise lead to the ovulation of immature oocytes during controlled ovarian stimulation.

Figure 1: this compound Acetate's Mechanism of Action

Degradation Pathways

Forced degradation studies have identified several pathways for this compound acetate degradation, primarily through hydrolysis and racemization. Alkaline conditions tend to cause more significant degradation compared to acidic conditions. Key degradation pathways include:

-

Racemization: L-proline⁵ racemization occurs predominantly under acidic conditions, while L-serine⁴ racemization happens exclusively under alkaline conditions.

-

Deamidation: C-terminal deamidation can occur under both acidic and alkaline conditions.

-

Dimerization: The presence of formaldehyde can lead to the formation of a methylene dimer impurity.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

A validated RP-HPLC method is crucial for determining the purity and concentration of this compound acetate in bulk and pharmaceutical dosage forms.

-

Objective: To quantify this compound acetate and separate it from potential impurities.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., XSelect Peptide CSH™ C18, 150 × 4.6 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile, water, and trifluoroacetic acid (TFA). An alternative mobile phase consists of ammonium formate buffer (pH 3.0, 20 mM) and acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 226 nm or 275 nm.

-

Sample Preparation: Vials of this compound acetate for injection are dissolved in water for injection to a known concentration (e.g., 250 µg/mL).

-

Quantification: The concentration is determined by comparing the peak area to a calibration curve generated from standard solutions.

-

Forced Degradation Studies

These studies are essential to understand the stability of the molecule under various stress conditions.

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Stress Conditions: this compound acetate is subjected to various stress conditions as per ICH guidelines, including:

-

Hydrolytic Stress: Acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.

-

Oxidative Stress: Exposure to hydrogen peroxide.

-

Thermal Stress: Heating the solution.

-

Photolytic Stress: Exposure to UV and visible light.

-

-

Analysis: The stressed samples are analyzed using a stability-indicating LC-MS/MS method to separate, identify, and characterize the degradation products.

-

Figure 2: Experimental Workflow for Stability Testing

Conclusion

This compound acetate is a well-characterized GnRH antagonist with defined chemical properties. Its stability is maintained under recommended storage conditions, but it is susceptible to degradation through hydrolysis and racemization, particularly under alkaline conditions. The use of validated analytical methods, such as RP-HPLC, is essential for ensuring the quality, purity, and stability of this compound acetate throughout its lifecycle, from manufacturing to clinical use.

References

Exploring the Off-Target Effects of Cetrorelix: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the off-target effects of Cetrorelix, a synthetic decapeptide primarily known for its role as a gonadotropin-releasing hormone (GnRH) antagonist. While its on-target effects in reproductive medicine are well-documented, a growing body of research highlights its interactions with other cellular pathways, presenting both potential therapeutic opportunities and safety considerations. This document is intended for researchers, scientists, and drug development professionals interested in the broader pharmacological profile of this compound.

Introduction to this compound and Its Primary Mechanism of Action

This compound is a potent antagonist of the GnRH receptor, which is a G-protein coupled receptor (GPCR).[1][2] By competitively blocking this receptor in the pituitary gland, this compound inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This mechanism is clinically utilized to prevent premature ovulation in assisted reproductive technologies and in the management of hormone-sensitive cancers.[1]

However, like many therapeutic agents, this compound can interact with unintended molecular targets, leading to off-target effects. Understanding these effects is crucial for a comprehensive safety and efficacy assessment and may unveil novel therapeutic applications. This guide will delve into two primary areas of this compound's off-target activity: its impact on cancer cell signaling and its role in mast cell activation and histamine release.

Off-Target Effects on Cancer Cell Proliferation and Signaling

Emerging evidence suggests that this compound can exert antiproliferative effects on various cancer cell lines through mechanisms independent of the GnRH type I receptor. This indicates the presence of off-target interactions that contribute to its anti-cancer activity.

Wnt/β-catenin Signaling Pathway

One of the key off-target pathways modulated by this compound is the Wnt/β-catenin signaling cascade, a critical regulator of cell proliferation, differentiation, and tumorigenesis. A study on mouse ovaries demonstrated that this compound administration can alter the expression of several key components of this pathway.

Specifically, this compound was found to:

-

Decrease the expression of WNT4 in adult mouse ovaries.

-

Reduce the levels of the Frizzled receptor 1 (FZD1) in pubertal ovaries.

-

Lower the expression of the co-receptor LRP-6 in adult ovaries.

-

Decrease the intensity of β-catenin (CTNNB1) in the granulosa cells of adult ovaries.

These findings suggest that this compound can interfere with the Wnt signaling cascade at multiple levels, from ligand and receptor to the downstream effector β-catenin.

Table 1: Effect of this compound on Wnt Signaling Components in Mouse Ovaries

| Wnt Signaling Component | Effect in Pubertal Ovaries | Effect in Adult Ovaries |

| WNT4 | Not significantly affected | Decreased expression |

| FZD1 | Reduced expression | Not significantly affected |

| LRP-6 | Not significantly affected | Reduced expression |

| β-catenin (CTNNB1) | Not significantly affected | Decreased intensity in granulosa cells |

Data summarized from a study on pubertal and adult mouse ovaries following this compound treatment.

References

An In-depth Technical Guide on the Fundamental Research of Cetrorelix in Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonist activity.[1][2] It is a cornerstone in various endocrinological applications, most notably in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges and in the management of hormone-sensitive cancers.[2][3] Unlike GnRH agonists which cause an initial surge in gonadotropin levels, this compound provides immediate suppression by competitively blocking GnRH receptors in the pituitary gland.[4] This guide delves into the core endocrinological research on this compound, presenting its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptors located on the gonadotrophic cells of the anterior pituitary gland. The hypothalamic-pituitary-gonadal (HPG) axis begins with the pulsatile secretion of GnRH from the hypothalamus. GnRH stimulates the pituitary to release the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.

By binding to GnRH receptors without activating them, this compound competitively inhibits the binding of endogenous GnRH. This blockade leads to a rapid, dose-dependent, and reversible suppression of LH and FSH secretion. The immediate onset of action is a key feature that distinguishes it from GnRH agonists. In ART, this suppression prevents a premature LH surge, allowing for controlled ovarian stimulation and ensuring oocytes are mature upon retrieval. In hormone-sensitive cancers like prostate cancer, the reduction in LH leads to decreased testosterone production, slowing tumor progression.

Signaling Pathway

The following diagram illustrates the HPG axis and the inhibitory action of this compound.

Pharmacokinetics and Pharmacodynamics

This compound exhibits predictable and dose-linear pharmacokinetics. Following subcutaneous injection, it is rapidly absorbed, with an absolute bioavailability of approximately 85%.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound are crucial for determining appropriate dosing regimens.

| Parameter | Value | Condition | Citation |

| Bioavailability | ~85% | Subcutaneous injection | |

| Tmax (Time to Cmax) | 1-2 hours | Single subcutaneous dose | |

| Terminal Half-life (t½) | ~5-10 hours | Single dose (0.25-1.0 mg) | |

| Terminal Half-life (t½) | ~20-80 hours | Multiple doses | |

| Terminal Half-life (t½) | ~57 hours | Single dose (1, 3, 5 mg) | |

| Protein Binding | ~86% | In vitro (human plasma) | |

| Metabolism | Peptidases | In vitro studies |

Quantitative Pharmacodynamic Data

The primary pharmacodynamic effect of this compound is the dose-dependent suppression of gonadotropins and sex steroids.

| Parameter | Value | Condition | Citation |

| Onset of Suppression | Within 8 hours | Suppression of LH and FSH | |

| Nadir of Suppression | 6-12 hours post-dose | For FSH, LH, Estradiol | |

| IC50 (LH Suppression) | 3.6 ng/mL | Indirect response model | |

| IC50 (FSH Suppression) | 7.25 ng/mL | Emax model | |

| Ovulation Delay | 5 days | 0.25 mg/day (multiple doses) | |

| Ovulation Delay | 10 days | 0.50 mg/day (multiple doses) | |

| Ovulation Delay | 13 days | 1.00 mg/day (multiple doses) | |

| LH Surge Postponement | 4.0 - 4.5 days | Single 1 mg dose | |

| LH Surge Postponement | 7.0 - 8.0 days | Single 3 mg dose | |

| LH Surge Postponement | 9.5 - 10.0 days | Single 5 mg dose |

Key Experimental Protocols

The evaluation of this compound relies on a set of established endocrinological and analytical methods.

Protocol: Quantification of Serum Hormones (LH, FSH, Estradiol)

This protocol outlines a general method for measuring hormone concentrations in clinical studies, essential for assessing the pharmacodynamic effects of this compound.

-

Sample Collection : Collect peripheral blood samples from subjects at predetermined time points before and after this compound administration.

-

Sample Processing : Allow blood to clot, then centrifuge to separate serum. Store serum aliquots at -20°C or below until analysis.

-

Assay Method : Use automated immunoassays, such as electrochemiluminescence immunoassay (ECLIA) or radioimmunoassay (RIA), for quantification. These assays utilize specific antibodies against LH, FSH, and estradiol.

-

Calibration : Run a standard curve with known concentrations of each hormone in every assay to ensure accuracy and precision.

-

Data Analysis : Calculate hormone concentrations based on the standard curve. Analyze changes from baseline and compare between dose groups to determine the extent and duration of suppression.

Protocol: GnRH Receptor Binding Assay

This protocol determines the binding affinity (e.g., Ki, Kd) of this compound for the GnRH receptor, confirming its mechanism of action.

-

Preparation of Membranes : Culture cells expressing the human GnRH receptor (e.g., HEK293 cells). Harvest the cells and homogenize to prepare a membrane fraction rich in receptors.

-

Competitive Binding : In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH agonist (e.g., ³H-Leuprolide) and varying concentrations of unlabeled this compound.

-

Incubation & Separation : Allow the reaction to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to calculate the IC50 (concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

Experimental Workflow Visualization

The logical flow of a typical clinical study to evaluate this compound is depicted below.

Logical Relationships in this compound Action

The therapeutic effect of this compound is the result of a clear cascade of physiological events, from receptor binding to clinical outcome. This relationship is crucial for understanding its application in drug development and clinical practice.

Conclusion

This compound is a well-characterized GnRH antagonist with a robust and predictable pharmacological profile. Its fundamental mechanism of competitive receptor blockade translates directly to its clinical efficacy in suppressing gonadotropin secretion. The quantitative data from pharmacokinetic and pharmacodynamic studies have established clear dose-response relationships, enabling its precise use in ART and other endocrinological conditions. The experimental protocols outlined provide a framework for the continued investigation and development of GnRH antagonists, underscoring the importance of rigorous scientific methodology in modern endocrinology.

References

Cetrorelix and its Interaction with Gonadotropin-Releasing Hormone (GnRH) Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively binding to GnRH receptors in the anterior pituitary, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This action forms the basis of its clinical application in assisted reproductive technologies to prevent premature ovulation. While humans are primarily understood to possess one functional conventional GnRH receptor (Type I), the potential existence and physiological role of a second subtype (Type II) remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the interaction between this compound and GnRH receptor subtypes, detailing binding affinities, downstream signaling pathways, and relevant experimental protocols.

Introduction to this compound and the GnRH System

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis.[1] It stimulates the synthesis and secretion of LH and FSH from the anterior pituitary by binding to GnRH receptors (GnRH-R).[2] this compound is a synthetic decapeptide analogue of GnRH with antagonistic properties. It is utilized in clinical settings to prevent the premature LH surge in women undergoing controlled ovarian stimulation.[3]

GnRH Receptor Subtypes

While over 20 different primary structures of GnRH and its receptors have been identified across various species, in humans, two forms of GnRH, GnRH-I and GnRH-II, have been identified. Correspondingly, two main subtypes of GnRH receptors have been described in vertebrates. However, in humans, only the Type I GnRH receptor (GnRH-R I) is well-characterized and known to be functional in the pituitary. The GnRH-R I is a member of the G-protein coupled receptor (GPCR) superfamily and is characterized by a seven-transmembrane domain structure. A second putative receptor, the Type II GnRH receptor (GnRH-R II), has been identified in primates, but its expression and function in humans are not yet fully elucidated.

This compound Interaction with GnRH Receptors

This compound functions as a competitive antagonist, binding to GnRH receptors on pituitary gonadotrophs without activating them. This competitive inhibition prevents endogenous GnRH from binding and initiating the downstream signaling cascade that leads to LH and FSH release.

Binding Affinity of this compound

The binding affinity of this compound for the GnRH receptor is significantly higher than that of the native GnRH. This high affinity ensures a potent and sustained blockade of the receptor. Quantitative data on the binding affinity of this compound are summarized in the table below.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 1.21 nM | Human GnRH Receptor | |

| Binding Affinity | ~20 times higher than native LHRH | Pituitary GnRH Receptors | |

| Displacement of LHRH | Displaces LHRH from high and low affinity binding sites | Male rat pituitary gland membrane receptors |

Note: IC50 is the half-maximal inhibitory concentration.

Downstream Signaling Pathways

The GnRH receptor is a Gq/11-protein coupled receptor. Upon activation by GnRH, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a competitive antagonist, this compound blocks the initiation of this entire cascade.

Experimental Protocols

The binding affinity of this compound to the GnRH receptor can be determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes expressing the human GnRH receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes on ice.

-

Homogenize the membranes in binding buffer using a Dounce homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled GnRH agonist, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.

-

This compound Competition: 50 µL of each this compound dilution, 50 µL of radiolabeled GnRH agonist, 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This compound in Pathological Conditions

Interestingly, some studies suggest that the antiproliferative effects of this compound in certain cancer cell lines, such as endometrial and ovarian cancer, may not be mediated through the classical GnRH-R I. This raises the possibility of this compound interacting with other receptor subtypes or signaling pathways in these specific tissues, a notion that warrants further investigation.

Conclusion

This compound is a well-characterized and potent antagonist of the GnRH receptor, with a high binding affinity that leads to the effective suppression of gonadotropin release. Its mechanism of action is primarily through competitive inhibition of the Gq/11-PLC signaling pathway in the anterior pituitary. While the human GnRH receptor landscape is currently thought to be dominated by the Type I receptor, the potential for other subtypes and alternative signaling pathways, particularly in non-pituitary tissues, presents an exciting avenue for future research. The experimental protocols outlined in this guide provide a framework for further elucidation of the intricate interactions between this compound and the GnRH receptor system.

References

- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. GnRH Antagonist Protocol With Cessation of this compound on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Cetrorelix in Ovarian Cancer Xenograft Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix is a synthetic decapeptide that functions as a potent antagonist of gonadotropin-releasing hormone (GnRH). While widely used in assisted reproductive technologies, this compound has also demonstrated direct anti-tumor effects in ovarian cancer.[1] Approximately 80% of primary ovarian cancers and cell lines express GnRH receptors, making them potential targets for GnRH analogs like this compound.[1] This document provides detailed application notes and protocols for utilizing this compound in ovarian cancer xenograft models, summarizing key data and outlining experimental procedures.

Mechanism of Action in Ovarian Cancer

In the context of ovarian cancer, this compound appears to exert its anti-tumor effects through at least two mechanisms:

-

Indirect Action via the Pituitary-Gonadal Axis: As a GnRH antagonist, this compound competitively binds to GnRH receptors in the pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins reduces the stimulation of the gonads and can impact hormone-sensitive tumors.

-

Direct Action on Tumor Cells: More significantly for therapeutic applications, this compound has a direct anti-proliferative effect on GnRH receptor-positive ovarian cancer cells.[2] Interestingly, studies suggest that these anti-proliferative effects in ovarian cancer cells may not be mediated through the conventional GnRH type I receptor, indicating a distinct signaling pathway compared to its action in the pituitary.[3] The direct mechanism involves the induction of apoptosis and cell cycle arrest.[4] Treatment with this compound has been shown to arrest the cell cycle in the G1 phase, which is associated with an upregulation of p53 and the cyclin-dependent kinase inhibitor p21, and a downregulation of the cyclin A-Cdk2 complex. Furthermore, chronic treatment with this compound has been observed to decrease the concentration of epidermal growth factor (EGF) and insulin-like growth factor I (IGF-I) receptors in ovarian cancer xenografts.

Data Presentation: Efficacy of this compound in Ovarian Cancer Xenograft Models

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in inhibiting the growth of human ovarian cancer xenografts in nude mice.

Table 1: Effect of this compound on Tumor Volume in UCI-107 Ovarian Cancer Xenografts

| Treatment Group | Day 16 Mean Tumor Volume Difference from Control | Day 30 Mean Tumor Volume Difference from Control |

| This compound (60 µ g/mouse/day ) | 270% | 600% |

Data from a study using UCI-107 human epithelial ovarian carcinoma cells implanted subcutaneously in female athymic nude mice.

Table 2: Effect of this compound (SB-75) on OV-1063 Human Epithelial Ovarian Cancer Xenografts

| Treatment Group | Dosage | Administration | Outcome |

| This compound (SB-75) | 60 µ g/day | Microcapsules | Significant inhibition of tumor growth |

| This compound (SB-75) | 100 µ g/day | Daily s.c. injection | Significant inhibition of tumor growth |

This study also noted a significant reduction in tumor volume, percentage change in tumor volume, tumor burden, and an increase in tumor doubling time with this compound treatment.

Experimental Protocols

Below are detailed protocols for establishing and utilizing ovarian cancer xenograft models to study the effects of this compound.

Protocol 1: Cell Line-Derived Ovarian Cancer Xenograft Model

1. Cell Line and Animal Model:

- Cell Lines: Human ovarian cancer cell lines expressing GnRH receptors (e.g., UCI-107, OV-1063, HTOA).

- Animal Model: Female athymic nude mice, 5-6 weeks old.

2. Cell Culture and Implantation:

- Culture the selected ovarian cancer cell line under standard conditions.

- On the day of implantation (Day 0), harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

- Inject approximately 10 x 10^6 cells subcutaneously into the flank of each mouse.

3. This compound Treatment:

- Allow tumors to establish for a designated period (e.g., 8 days).

- Randomly divide the mice into a control group and a treatment group.

- Control Group: Implant miniosmotic pumps filled with a vehicle solution (e.g., 5.2% mannitol in saline) or administer daily subcutaneous injections of the vehicle.

- Treatment Group: Implant miniosmotic pumps designed to deliver a continuous dose of this compound (e.g., 60 µ g/mouse/day ) or administer daily subcutaneous injections of this compound (e.g., 100 µ g/day ).

4. Tumor Monitoring and Data Collection:

- Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- Monitor the body weight and overall health of the mice.

- At the end of the study (e.g., Day 30 or when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Protocol 2: Patient-Derived Ovarian Cancer Xenograft (PDX) Model

1. Tissue Acquisition and Animal Model:

- Tumor Tissue: Obtain fresh tumor tissue from consenting patients undergoing surgery for ovarian cancer, following ethical guidelines.

- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

2. Tissue Processing and Implantation:

- Transport the tumor tissue to the laboratory on ice in a suitable transport medium.

- Under sterile conditions, mince the tumor tissue into small fragments (1-3 mm³).

- Anesthetize the mice and implant the tumor fragments subcutaneously into the flank.

3. This compound Treatment and Monitoring:

- Once the tumors are established and have reached a palpable size, passage the tumor fragments into a new cohort of mice for treatment studies.

- When the passaged tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

- Administer this compound and vehicle as described in Protocol 1.

- Monitor tumor growth, animal health, and collect data as outlined in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Direct signaling pathway of this compound in ovarian cancer cells.

Caption: Workflow for studying this compound in ovarian cancer xenografts.

References

- 1. Phase II study of this compound, a luteinizing hormone-releasing hormone antagonist in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of the GnRH antagonist this compound and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular mechanisms of growth inhibition of human epithelial ovarian cancer cell line by LH-releasing hormone antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cetrorelix-Mediated Gonadotropin Suppression in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist, for the suppression of gonadotropins in rat models. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound is a synthetic decapeptide that functions as a competitive antagonist of the GnRH receptor.[1][2] In the hypothalamic-pituitary-gonadal (HPG) axis, the hypothalamus secretes GnRH, which stimulates the anterior pituitary gland to release the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] These hormones are essential for regulating reproductive functions.[2] this compound competitively binds to GnRH receptors on pituitary cells, thereby blocking the action of natural GnRH and inhibiting the downstream secretion of LH and FSH in a dose-dependent manner.[1] This leads to a rapid and reversible suppression of gonadal sex hormone production.

Caption: GnRH Signaling Pathway and this compound Inhibition.

Pharmacokinetics and Pharmacodynamics in Rats

Understanding the pharmacokinetic and pharmacodynamic properties of this compound in rats is crucial for effective experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Absolute Bioavailability | 100% | Subcutaneous | |

| Elimination Half-life (t½) | 3.0 hours | Intravenous | |

| Mean Terminal Half-life (t½) | 12.94 ± 1.74 hours | Intratracheal (0.5 mg/kg) | |

| Mean Terminal Half-life (t½) | 13.03 ± 3.15 hours | Intratracheal (1 mg/kg) | |

| Time to Max. Concentration (Cmax) | 1-2 hours | Intratracheal | |

| IC50 for Testosterone Suppression | 1.39 ng/mL | - |

Table 2: Effective Dosages of this compound for Gonadotropin Suppression in Rats

| Dosage | Route of Administration | Species/Model | Observed Effect | Reference |

| 0.25, 0.5, 1 mg/kg | Subcutaneous | Fasted rats | No significant ulcerogenic effect. | |

| 0.5, 1.0, 2.5 mg/kg | Intratracheal | Male rats | Reduced testosterone to ≤1 ng/mL for 24, 34, and 72 hours, respectively. | |